1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid
Brand Name:
Vulcanchem
CAS No.:
1042-85-9
VCID:
VC21053879
InChI:
InChI=1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3
SMILES:
CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3
Molecular Formula:
C18H22N2O3
Molecular Weight:
314.4 g/mol
1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid
CAS No.: 1042-85-9
Cat. No.: VC21053879
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042-85-9 |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-cyclohexyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3 |
| Standard InChI Key | VHGLHDSRPPOBQD-UHFFFAOYSA-N |
| SMILES | CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
| Canonical SMILES | CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator